4'-(Trifluoromethyl)acetophenone 4'-(Trifluoromethyl)acetophenone The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated. Phosphorescence emission spectra of 4′-(trifluoromethyl)acetophenone has been studied using pulsed source phosphorimetry.

Brand Name: Vulcanchem
CAS No.: 709-63-7
VCID: VC21143402
InChI: InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol

4'-(Trifluoromethyl)acetophenone

CAS No.: 709-63-7

Cat. No.: VC21143402

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

4'-(Trifluoromethyl)acetophenone - 709-63-7

Specification

Description The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated. Phosphorescence emission spectra of 4′-(trifluoromethyl)acetophenone has been studied using pulsed source phosphorimetry.

CAS No. 709-63-7
Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
IUPAC Name 1-[4-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3
Standard InChI Key HHAISVSEJFEWBZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)C(F)(F)F
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(F)(F)F
Melting Point 31.0 °C

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